4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a carboxamide group, a thiophene ring, and a sulfanylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperazine with an appropriate acyl chloride or anhydride.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a nucleophilic substitution reaction, where the piperazine nitrogen attacks a thiophene-containing electrophile.
Addition of the Sulfanylbenzenesulfonyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity of the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and sulfonyl groups can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine
- 1-(benzo[d]isothiazole-3-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine
Uniqueness
4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide is unique due to the presence of both sulfanyl and sulfonyl groups, which provide a distinct reactivity profile. The combination of a piperazine ring with a thiophene moiety also contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H21N3O3S3 |
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Molecular Weight |
411.6 g/mol |
IUPAC Name |
4-(3-sulfanylphenyl)sulfonyl-N-(1-thiophen-2-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H21N3O3S3/c1-13(16-6-3-11-25-16)18-17(21)19-7-9-20(10-8-19)26(22,23)15-5-2-4-14(24)12-15/h2-6,11-13,24H,7-10H2,1H3,(H,18,21) |
InChI Key |
HHEBZWVVSJMKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)S |
Origin of Product |
United States |
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